molecular formula C9H10O2S B1332834 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid CAS No. 40133-07-1

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1332834
CAS RN: 40133-07-1
M. Wt: 182.24 g/mol
InChI Key: ROLXOQXKNDKXTA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H10O2S . It is used as a pharmaceutical intermediate . Benzoylthiophenes, a class of compounds to which it belongs, are allosteric enhancers of agonist activity at the A1 adenosine receptor .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, one study synthesized 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their nanoparticles for biological evaluation as PDK1 and LDHA inhibitors .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid can be represented by the InChI code 1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11) . The compound has a molecular weight of 182.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid include a molecular weight of 182.24 g/mol, an XLogP3-AA of 2.7, one hydrogen bond donor count, and three hydrogen bond acceptor counts .

Scientific Research Applications

Chemical Safety and Handling

The compound is classified as hazardous and requires careful handling and storage. It is used in laboratory settings with specific safety protocols to prevent skin and eye irritation, as well as respiratory issues . Understanding its safety profile is crucial for researchers working with this chemical.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXOQXKNDKXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366266
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid

CAS RN

40133-07-1
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40133-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research regarding 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives?

A1: The research primarily focuses on synthesizing new arylidene derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and investigating their biological activities. [] The study aims to explore how structural modifications of this compound, specifically the introduction of arylidene groups, could influence its potential therapeutic effects.

Q2: Can you elaborate on the "Structure-Activity Relationship (SAR)" aspect mentioned in the study's title?

A2: While the paper itself doesn't present detailed SAR conclusions, its title implies that the research aims to understand how different arylidene substituents on the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid core affect its biological activity. This implies comparing the synthesized derivatives' activity profiles to identify structural features crucial for desired effects. [] Such information is vital for guiding further optimization of these compounds for specific therapeutic applications.

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